molecular formula C9H13F6NO B12097315 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine

2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine

Cat. No.: B12097315
M. Wt: 265.20 g/mol
InChI Key: XKHVFYVCXRSAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine is a fluorinated organic compound with the molecular formula C8H14F3NO. This compound is notable for its unique structure, which includes both trifluoroethoxy and trifluoromethyl groups attached to a cyclohexane ring. The presence of these fluorinated groups imparts distinct chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a cyclohexanone derivative is reacted with 2,2,2-trifluoroethanol in the presence of a base to form the trifluoroethoxy group. This intermediate is then subjected to further reactions to introduce the trifluoromethyl group and the amine functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are carefully controlled to avoid side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoroethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism by which 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoroethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    5-(Trifluoromethyl)cyclohexan-1-amine: Lacks the trifluoroethoxy group, affecting its reactivity and applications.

Uniqueness

The presence of both trifluoroethoxy and trifluoromethyl groups in 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in drug design and materials science.

Properties

Molecular Formula

C9H13F6NO

Molecular Weight

265.20 g/mol

IUPAC Name

2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine

InChI

InChI=1S/C9H13F6NO/c10-8(11,12)4-17-7-2-1-5(3-6(7)16)9(13,14)15/h5-7H,1-4,16H2

InChI Key

XKHVFYVCXRSAJR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CC1C(F)(F)F)N)OCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.